molecular formula C15H16N2O2S B2826954 N'-(3,4-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide CAS No. 499111-31-8

N'-(3,4-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide

Cat. No. B2826954
CAS RN: 499111-31-8
M. Wt: 288.37
InChI Key: JFWRVZTUGRKMRF-UHFFFAOYSA-N
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Description

N'-(3,4-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method that involves the reaction of 3,4-dimethylbenzoyl chloride and thiophene-2-carboxylic acid followed by the addition of hydroxylamine hydrochloride. In

Scientific Research Applications

Anti-Inflammatory Drugs

Thiophene derivatives have been reported to possess anti-inflammatory properties . They could be used in the development of new anti-inflammatory drugs.

Antipsychotic Medication

Thiophene-based compounds have shown potential as antipsychotic medication . They could be used in the treatment of mental and mood disorders.

Anticancer Agents

Thiophene derivatives exhibit anticancer properties . They could be used in the development of new anticancer drugs.

Antimicrobial Agents

Thiophene-based compounds have been reported to possess antimicrobial properties . They could be used in the development of new antimicrobial drugs.

Organic Semiconductors

Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . They could be used in the development of new organic semiconductor materials.

Organic Light-Emitting Diodes (OLEDs)

Thiophene-based compounds have been used in the fabrication of organic light-emitting diodes (OLEDs) . They could be used in the development of new OLED materials.

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They could be used in the development of new corrosion inhibitors.

Voltage-Gated Sodium Channel Blockers

Thiophene-based compounds, such as articaine, are used as voltage-gated sodium channel blockers . They could be used in the development of new voltage-gated sodium channel blockers.

properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-10-5-6-12(8-11(10)2)17-15(19)14(18)16-9-13-4-3-7-20-13/h3-8H,9H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWRVZTUGRKMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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